molecular formula C18H16O5 B2844867 (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 859660-79-0

(Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2844867
CAS No.: 859660-79-0
M. Wt: 312.321
InChI Key: RIVQYJIQKFGTNB-MFOYZWKCSA-N
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Description

(Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuran core with ethoxy, hydroxy, and methoxy substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of appropriate benzofuran derivatives with aldehydes or ketones under specific reaction conditions. Common reagents used in these reactions include acids or bases as catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the benzylidene moiety, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, this compound could be investigated for its potential as an antioxidant, anti-inflammatory, or antimicrobial agent due to the presence of hydroxy and methoxy groups.

Medicine

In medicine, derivatives of benzofuran are often explored for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.

Industry

Industrially, this compound might be used in the development of new materials, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological activity. Generally, such compounds may interact with cellular targets like enzymes, receptors, or DNA, modulating various biochemical pathways. For instance, it might inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by inhibiting specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    6-ethoxybenzofuran: A simpler derivative with potential biological activity.

    4-hydroxy-3-methoxybenzaldehyde: A related compound with antioxidant properties.

Uniqueness

(Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other benzofuran derivatives. The presence of both hydroxy and methoxy groups, along with the benzylidene moiety, could enhance its reactivity and potential therapeutic effects.

Properties

IUPAC Name

(2Z)-6-ethoxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-3-22-12-5-6-13-15(10-12)23-17(18(13)20)9-11-4-7-14(19)16(8-11)21-2/h4-10,19H,3H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVQYJIQKFGTNB-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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